molecular formula C19H23N3O3S B2889993 3-(3-(Thiophen-2-ylmethyl)ureido)cyclohexyl phenylcarbamate CAS No. 1351642-80-2

3-(3-(Thiophen-2-ylmethyl)ureido)cyclohexyl phenylcarbamate

Cat. No.: B2889993
CAS No.: 1351642-80-2
M. Wt: 373.47
InChI Key: IQFITEUTIVLWPL-UHFFFAOYSA-N
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Description

3-(3-(Thiophen-2-ylmethyl)ureido)cyclohexyl phenylcarbamate is a complex organic compound that features a thiophene ring, a urea linkage, and a phenylcarbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(Thiophen-2-ylmethyl)ureido)cyclohexyl phenylcarbamate typically involves multiple steps, starting with the preparation of the thiophene derivative. One common method involves the reaction of thiophene-2-carboxaldehyde with an amine to form the corresponding Schiff base, which is then reduced to the thiophene-2-ylmethylamine. This intermediate is then reacted with an isocyanate to form the urea linkage. Finally, the cyclohexyl phenylcarbamate moiety is introduced through a carbamation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(3-(Thiophen-2-ylmethyl)ureido)cyclohexyl phenylcarbamate can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The urea linkage can be reduced to form amines.

    Substitution: The phenylcarbamate group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted phenylcarbamates.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.

    Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals.

    Industry: It could be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-(3-(Thiophen-2-ylmethyl)ureido)cyclohexyl phenylcarbamate would depend on its specific application. In a biological context, it could interact with various molecular targets, such as enzymes or receptors, through its thiophene and phenylcarbamate moieties. These interactions could modulate the activity of these targets, leading to a therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds such as thiophene-2-carboxamide and thiophene-2-carboxylic acid.

    Urea derivatives: Compounds such as N,N’-dimethylurea and N,N’-diethylurea.

    Phenylcarbamates: Compounds such as phenyl isocyanate and phenyl carbamate.

Uniqueness

3-(3-(Thiophen-2-ylmethyl)ureido)cyclohexyl phenylcarbamate is unique due to the combination of its thiophene, urea, and phenylcarbamate moieties. This unique structure could confer specific properties, such as enhanced bioactivity or improved material properties, making it a valuable compound for various applications.

Properties

IUPAC Name

[3-(thiophen-2-ylmethylcarbamoylamino)cyclohexyl] N-phenylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3S/c23-18(20-13-17-10-5-11-26-17)21-15-8-4-9-16(12-15)25-19(24)22-14-6-2-1-3-7-14/h1-3,5-7,10-11,15-16H,4,8-9,12-13H2,(H,22,24)(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQFITEUTIVLWPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)OC(=O)NC2=CC=CC=C2)NC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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